molecular formula C4H9NO2S B1594736 N-Methylcysteine CAS No. 4026-48-6

N-Methylcysteine

Cat. No. B1594736
CAS RN: 4026-48-6
M. Wt: 135.19 g/mol
InChI Key: DVOOXRTYGGLORL-VKHMYHEASA-N
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Description

N-Methylcysteine is a chemical compound with the molecular formula C4H9NO2S . It has been utilized in the total chemical synthesis of ubiquitin thioester, a key intermediate in the ubiquitylation of proteins .


Synthesis Analysis

N-Methylcysteine has been used in a new chemical strategy that combines native chemical ligation and N-methylcysteine containing peptides to chemically prepare ubiquitin thioester for the first time . The N-methylcysteine is utilized as an N→S acyl transfer device, and in its protected form serves as a latent thioester functionality .


Molecular Structure Analysis

The molecular structure of N-Methylcysteine is represented by the formula CHNOS. It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da .


Chemical Reactions Analysis

In the chemical synthesis of ubiquitin thioester, N-Methylcysteine is used as an N→S acyl transfer device. In its protected form, it serves as a latent thioester functionality . This enables the formation of ubiquitin thioester subsequent to the assembly of the ubiquitin polypeptide via native chemical ligation .

Scientific Research Applications

Cognitive Function and Aging

Research by McCracken et al. (2006) highlights the association between methylmalonic acid (MMA), a metabolic marker related to vitamin B-12 deficiency, and cognitive impairment in elderly individuals. Elevated MMA concentrations were linked to lower scores on cognitive function tests, underlining the potential role of related compounds like N-Methylcysteine in cognitive health and aging (McCracken, Hudson, Ellis, & McCaddon, 2006).

Metabolism in Mammalian Tissues

Horner and Kuchinskas (1959) discussed the metabolism of S-methylcysteine in rats, noting its natural occurrence in various plants and its potential role in mammalian metabolic processes. Although not directly observed in mammalian tissues, its presence in dietary sources suggests potential implications for human metabolism (Horner & Kuchinskas, 1959).

Role in Homocysteine and B Vitamin Metabolism

Cook and Hess (2005) explored the role of homocysteine, an intermediate sulfur-containing amino acid, in methionine metabolism and its relation to B-vitamin deficiencies. This points to a broader context where compounds like N-Methylcysteine could interact with homocysteine metabolism and impact health outcomes (Cook & Hess, 2005).

Homocysteine Metabolism and Vascular Disease

Selhub's (1999) research on homocysteine metabolism provides insights into the interplay between this sulfur amino acid, related compounds like N-Methylcysteine, and vascular disease risk. The balance between remethylation and transsulfuration pathways in homocysteine metabolism is crucial for understanding cardiovascular health (Selhub, 1999).

Methylation in Biochemical Reactions

Cantoni (1975) discussed the role of biological methylation, which involves reactions leading to the biosynthesis of methionine and the utilization of its methyl group. This process, which is integral to various biological functions, may be influenced by compounds like N-Methylcysteine (Cantoni, 1975).

Methyltransferase Activity in Human Biology

Horning et al. (2016) focused on the role of methyltransferases in modifying the structure and function of various biomolecules. The activity of these enzymes, potentially influenced by compounds like N-Methylcysteine, is pivotal in human biology and disease (Horning et al., 2016).

Future Directions

The use of N-Methylcysteine in the chemical synthesis of ubiquitin thioester opens up new possibilities for the chemical manipulation of ubiquitin thioester in a wide variety of ubiquitylated peptides and proteins for structural and biochemical analysis . This approach could potentially lead to higher flexibility in the synthesis of ubiquitin chains .

properties

IUPAC Name

(2R)-2-(methylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOXRTYGGLORL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193246
Record name N-Methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4026-48-6
Record name N-Methyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4026-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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